
Pitavastatine Lactone
Vue d'ensemble
Description
Le lactone de pitavastatine est un dérivé de la pitavastatine, un agent hypolipidémiant appartenant à la classe des statines. Les statines sont largement utilisées pour réduire le taux de cholestérol et prévenir les maladies cardiovasculaires. Le lactone de pitavastatine est formé par la glucuronidation de la pitavastatine, qui est ensuite convertie en sa forme lactone.
Applications De Recherche Scientifique
Pharmacological Properties
Pitavastatin lactone exhibits significant pharmacological activity, primarily through its role in lipid metabolism. It is known to inhibit HMG-CoA reductase, leading to reduced cholesterol synthesis. The lactone form is crucial as it can be converted back to pitavastatin in vivo, enhancing its therapeutic effects.
Pharmacokinetics
- Absorption and Metabolism : Pitavastatin lactone is rapidly absorbed and exhibits linear pharmacokinetics across various doses (1 mg to 4 mg). Studies indicate that it has a high plasma protein binding rate (approximately 99.5%) and undergoes extensive metabolism via UDP-glucuronosyl transferase pathways .
- Stability : The stability of pitavastatin lactone in plasma is a concern due to its interconversion with pitavastatin. Research has developed methods using LC-ESI-MS/MS for accurate quantification of both compounds in human plasma and urine .
Cardiovascular Disease Management
Pitavastatin lactone has shown promise in reducing cardiovascular risk factors:
- A study involving HIV patients indicated that pitavastatin significantly reduced noncalcified coronary plaque volume by 7% compared to placebo, alongside reductions in oxidized LDL cholesterol levels .
- In animal models, pitavastatin lactone demonstrated efficacy in lowering total cholesterol and triglyceride levels, highlighting its potential role in treating hyperlipidemia .
Combination Therapies
Research indicates that combining pitavastatin with ezetimibe enhances lipid-lowering effects:
- A meta-analysis revealed that the combination therapy resulted in greater reductions in LDL-C levels compared to monotherapy with either agent alone . This suggests that pitavastatin lactone may be effectively used in conjunction with other lipid-lowering agents.
Clinical Trials
Several clinical trials have investigated the effects of pitavastatin lactone:
- A randomized trial involving healthy volunteers assessed the pharmacokinetic properties of pitavastatin and its lactone form after single and multiple dosing regimens, confirming the linearity of absorption and elimination profiles .
- Another study focused on the long-term effects of pitavastatin on lipid profiles in patients at risk for cardiovascular events, highlighting significant reductions in LDL cholesterol over a 24-month period .
Animal Studies
Animal studies have provided insights into the metabolic effects of pitavastatin lactone:
- In guinea pigs, repeated oral dosing led to significant decreases in plasma triglycerides and cholesterol levels, supporting its use in treating dyslipidemia .
- Additionally, studies on Watanabe heritable hyperlipidaemic rabbits demonstrated substantial reductions in VLDL-C after administration of pitavastatin lactone, indicating its effectiveness in genetically induced hyperlipidemia models .
Summary of Key Findings
Application Area | Findings |
---|---|
Cardiovascular Disease | Reduced noncalcified plaque volume; decreased oxidized LDL levels |
Combination Therapy | Enhanced LDL-C reduction when combined with ezetimibe |
Pharmacokinetics | Linear absorption; high plasma protein binding; stability issues due to interconversion |
Animal Studies | Significant lipid-lowering effects observed in various animal models |
Mécanisme D'action
Target of Action
Pitavastatin Lactone, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .
Mode of Action
Pitavastatin Lactone competitively inhibits HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol and other compounds involved in lipid metabolism and transport . The result is a reduction in the levels of low-density lipoprotein (LDL), very low-density lipoprotein (VLDL), and overall cholesterol .
Biochemical Pathways
The primary metabolic pathway of Pitavastatin involves glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT2B7 . This process leads to the formation of Pitavastatin Lactone . Only a very small percentage of metabolism occurs via the cytochrome P450 system .
Pharmacokinetics
Pitavastatin is well-absorbed with a bioavailability of approximately 60% . It reaches peak plasma concentrations about 1 hour after oral administration . The mean plasma elimination half-life of Pitavastatin is approximately 12 hours . The principal route of Pitavastatin metabolism is glucuronidation via liver UGT enzymes, with subsequent formation of Pitavastatin Lactone .
Result of Action
The inhibition of HMG-CoA Reductase by Pitavastatin Lactone leads to a decrease in cholesterol levels, particularly LDL cholesterol . This reduction in cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . Statins like Pitavastatin have been shown to reduce the risk of major cardiovascular events for every 1 mmol/L reduction in LDL .
Action Environment
The action of Pitavastatin Lactone can be influenced by genetic polymorphisms, particularly in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1) involved in the hepatic uptake of Pitavastatin . Variations in this gene can significantly alter the pharmacokinetics of Pitavastatin . Additionally, the drug’s efficacy and safety can be affected by factors such as age, race, and the presence of other medical conditions .
Analyse Biochimique
Biochemical Properties
Pitavastatin Lactone interacts with several enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme HMG-CoA Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Pitavastatin Lactone has significant effects on various types of cells and cellular processes. It influences cell function by reducing the endogenous production of cholesterol within the liver . This leads to lower abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease .
Molecular Mechanism
Pitavastatin Lactone exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It competitively inhibits HMG-CoA Reductase , thereby preventing the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the metabolic reactions involved in the production of cholesterol, LDL, and VLDL .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Pitavastatin Lactone has been observed to have stable effects on cellular function . It continues to inhibit HMG-CoA Reductase, leading to sustained reductions in cholesterol and lipid levels .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin Lactone vary with different dosages . At clinically relevant concentrations, it shows extensive metabolism . The metabolism of Pitavastatin Lactone is slower at higher concentrations .
Metabolic Pathways
Pitavastatin Lactone is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA Reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . The principal metabolic pathway of Pitavastatin Lactone is glucuronidation via liver uridine 5’-diphosphate glucuronosyltransferase (UGT) .
Transport and Distribution
Pitavastatin Lactone is transported and distributed within cells and tissues. It is predominantly taken up by the liver, where it exerts its lipid-lowering effects . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by OATP transporters .
Subcellular Localization
Pitavastatin Lactone is primarily localized in the liver, where it inhibits HMG-CoA Reductase in the cytoplasm . This leads to a reduction in the production of cholesterol and other lipids .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le lactone de pitavastatine est synthétisé à partir de la pitavastatine par un processus appelé glucuronidation. Cela implique l'ajout d'un groupement acide glucuronique à la pitavastatine, suivi de la formation du cycle lactone. La réaction se produit généralement dans le foie, catalysée par les enzymes uridine 5’-diphosphate glucuronosyltransférase (UGT1A3 et UGT2B7) .
Méthodes de production industrielle : La production industrielle du lactone de pitavastatine implique la synthèse chimique de la pitavastatine suivie de sa conversion en sa forme lactone. Le processus comprend plusieurs étapes telles que l'estérification, l'hydrolyse et la cyclisation. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le lactone de pitavastatine subit diverses réactions chimiques, notamment :
Oxydation : Le cycle lactone peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent convertir le lactone en sa forme hydroxyacide.
Substitution : Divers substituants peuvent être introduits dans le cycle lactone pour modifier ses propriétés.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions acides ou basiques.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du lactone de pitavastatine ayant des propriétés pharmacologiques modifiées.
4. Applications de la recherche scientifique
Le lactone de pitavastatine a de nombreuses applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des lactones et de leurs dérivés.
Biologie : Les chercheurs étudient ses effets sur les processus cellulaires et son potentiel comme agent thérapeutique.
Médecine : Le lactone de pitavastatine est étudié pour ses effets hypolipidémiants et son rôle dans la prévention des maladies cardiovasculaires.
Industrie : Il est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle qualité.
5. Mécanisme d'action
Le lactone de pitavastatine exerce ses effets en inhibant l'enzyme hydroxymethylglutaryl-coenzyme A réductase (HMG-CoA réductase). Cette enzyme catalyse la conversion du HMG-CoA en acide mévalonique, une étape clé dans la biosynthèse du cholestérol. En inhibant cette enzyme, le lactone de pitavastatine réduit la production de cholestérol, entraînant une baisse du taux de cholestérol des lipoprotéines de basse densité (LDL) dans le sang .
Composés similaires :
- Atorvastatine
- Pravastatine
- Rosuvastatine
- Simvastatine
- Fluvastatine
Comparaison : Le lactone de pitavastatine est unique parmi les statines en raison de sa voie métabolique spécifique et de son interaction minimale avec le système du cytochrome P450. Contrairement aux autres statines, il est principalement métabolisé par glucuronidation, ce qui réduit le risque d'interactions médicamenteuses. De plus, il a été démontré que le lactone de pitavastatine a un effet plus favorable sur le taux de cholestérol des lipoprotéines de haute densité (HDL) et un risque plus faible d'induire le diabète par rapport aux autres statines .
Comparaison Avec Des Composés Similaires
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
- Fluvastatin
Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, pitavastatin lactone has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .
Activité Biologique
Pitavastatin lactone is a significant metabolite of pitavastatin, an HMG-CoA reductase inhibitor commonly used to manage dyslipidemia and reduce cardiovascular risk. This article explores the biological activity of pitavastatin lactone, including its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of Pitavastatin and Its Lactone Form
Pitavastatin is primarily utilized for lowering low-density lipoprotein cholesterol (LDL-C) levels. Its mechanism involves competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The lactone form, generated through glucuronidation, plays a vital role in the drug's overall pharmacological effects.
Key Pharmacological Properties
- Mechanism of Action : Pitavastatin inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased hepatic LDL receptor expression, resulting in lower circulating LDL-C levels .
- Metabolism : It undergoes minimal metabolism via cytochrome P450 enzymes, primarily being converted to pitavastatin lactone through UGT-mediated glucuronidation .
- Bioavailability : The bioavailability of pitavastatin is approximately 60%, with high protein binding (over 99%) observed in plasma .
Lipid-Lowering Effects
Pitavastatin and its lactone form have demonstrated potent lipid-lowering effects. Clinical trials have shown that pitavastatin at doses as low as 2 mg can achieve LDL-C reductions comparable to higher doses of other statins like atorvastatin .
Dose (mg) | LDL-C Reduction (%) | Comparison with Atorvastatin |
---|---|---|
1 | ~28 | Lower |
2 | ~31 | Comparable |
4 | ~41 | Greater |
Pleiotropic Effects
Beyond lipid-lowering, pitavastatin exhibits pleiotropic effects that contribute to cardiovascular protection. These include:
- Improvement in Endothelial Function : Enhances nitric oxide availability and reduces oxidative stress.
- Stabilization of Atherosclerotic Plaques : In animal models, pitavastatin has been shown to increase collagen deposition in plaques while reducing macrophage infiltration .
Clinical Trials
- Long-term Efficacy Study : A study involving elderly subjects indicated that pitavastatin significantly improved lipid profiles over a 12-week period, with sustained HDL-C elevation noted .
- Pediatric Study : Research on children with hyperlipidemia showed that pitavastatin effectively reduced LDL-C levels while maintaining safety profiles similar to placebo .
Mechanistic Studies
Research has indicated that pitavastatin lactone may exert additional benefits:
- Chemotherapeutic Potential : Recent studies suggest that pitavastatin lactone could be repurposed as a chemotherapeutic agent in resistant cancer models, promoting apoptosis in vincristine-resistant B-cell leukemia cells through modulation of specific signaling pathways .
Pharmacokinetics of Pitavastatin Lactone
The pharmacokinetic profile of pitavastatin lactone shows distinct characteristics compared to its parent compound:
Parameter | Pitavastatin | Pitavastatin Lactone |
---|---|---|
Tmax (h) | 0.5–0.8 | 1.5 |
Cmax (ng/mL) | 33.92 | 33.62 |
AUC0-t (ng·h/mL) | 318.03 | 318.26 |
This table indicates that while both forms have similar peak concentrations, their absorption dynamics differ slightly, influencing their therapeutic use.
Propriétés
IUPAC Name |
(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141750-63-2 | |
Record name | Pitavastatin lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PITAVASTATIN LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.